2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide
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Overview
Description
2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide is a complex organic compound that features a cyclopentylsulfanyl group, a pyrazolylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolylphenyl intermediate, which can be synthesized through the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)acetophenone. This intermediate is then reacted with 2-bromoethanol under basic conditions to introduce the hydroxyethyl group.
The next step involves the introduction of the cyclopentylsulfanyl group. This can be achieved by reacting cyclopentylthiol with the hydroxyethyl intermediate in the presence of a suitable base such as sodium hydride. Finally, the acetamide group is introduced through the reaction of the resulting compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s unique functional groups may make it useful in the design of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazolylphenyl group suggests potential interactions with protein kinases or other signaling molecules, while the sulfanyl group may modulate redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the cyclopentylsulfanyl group, in particular, may enhance its ability to interact with biological targets and modulate redox reactions.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-17(12-19-18(23)13-24-16-4-1-2-5-16)14-6-8-15(9-7-14)21-11-3-10-20-21/h3,6-11,16-17,22H,1-2,4-5,12-13H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJXLGRBSRAOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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